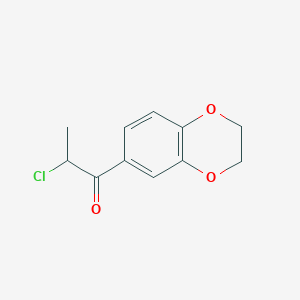

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial properties .

Synthesis Analysis

This compound can be synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control .Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride .Scientific Research Applications

Antibacterial Activity

The antibacterial potential of this compound has been investigated through biofilm inhibition studies against Escherichia coli (E. coli) and Bacillus subtilis . Two of the synthesized compounds demonstrated significant inhibition of these pathogenic bacterial strains. Specifically, one of the molecules was the best antibacterial agent against B. subtilis (with 60.04% bacterial biofilm growth inhibition) and the second most active against E. coli .

Anti-Inflammatory Properties

Benzodioxane-containing compounds have been associated with anti-inflammatory effects. While specific studies on this compound are limited, its structural similarity to other anti-inflammatory agents suggests potential in modulating inflammatory responses .

Cholinesterase and Lipoxygenase Inhibition

The studied compounds exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in various physiological processes, and their inhibition can have therapeutic implications .

Adrenergic Antagonists Synthesis

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one: has been utilized in the synthesis of stereoisomers evaluated as α- and β-adrenergic antagonists. These compounds may find applications in cardiovascular and neurological research .

Anti-Hepatotoxic Potential

The benzodioxane moiety has been associated with anti-hepatotoxic properties. For instance, silymarin, which contains a 1,4-benzodioxane ring system, exhibits remarkable anti-hepatotoxic and antibacterial activity. While not directly studied for this compound, the presence of the benzodioxane fragment suggests potential hepatoprotective effects .

Other Pharmacological Activities

Although less explored, benzodioxane derivatives have been reported to possess antioxidant, anti-arthritic, and anti-helmintic properties. Additionally, they may help in lowering blood pressure and exhibit CNS-related activity .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . The compound has shown significant antibacterial activity, making it a potential candidate for the development of new antibacterial agents .

Mode of Action

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one interacts with its bacterial targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one disrupts the protective environment of the bacteria, making them more susceptible to antibacterial agents .

Biochemical Pathways

Its antibacterial activity suggests that it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

Similar compounds with a benzodioxane moiety are known to have good bioavailability and are well-absorbed in the gastrointestinal tract

Result of Action

The result of the action of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is the inhibition of bacterial biofilm formation, leading to increased susceptibility of the bacteria to antibacterial agents . This compound has shown significant antibacterial activity against E. coli and B. subtilis, suggesting potential therapeutic applications in the treatment of bacterial infections .

properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMIQSNDSHMLOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCCO2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554752.png)

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)